N-methylphenylethanolamine

Beschreibung

Historical Context and Discovery of N-Methylphenylethanolamine

The initial identification and subsequent investigation of this compound laid the groundwork for understanding its role in biological systems.

This compound was first isolated from the Asian shrub Halostachys caspica, a member of the Amaranthaceae family. wikipedia.orgebi.ac.uk This discovery was made by Syrneva, and the compound was initially given the name "halostachine." wikipedia.org The initially proposed structure was later corrected by Menshikov and Rubinstein. wikipedia.org The naturally occurring form isolated from Halostachys caspica was identified as the levorotatory enantiomer. wikipedia.org This compound has also been identified in other plants, including perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea). wikipedia.org

The first pharmacological examination of synthetic, racemic this compound was conducted by Barger and Dale. wikipedia.org Their research on a cat preparation revealed that the compound possessed pressor activity, with a potency comparable to that of phenylethanolamine and β-phenylethylamine. wikipedia.org Later studies in dogs showed that intravenous administration of this compound resulted in pupil dilation, a decrease in heart rate, and a tendency to lower body temperature. ebi.ac.uk

Significance of this compound in Biological Systems

This compound is not only found in plants but is also produced endogenously in animals, where it plays a role as a metabolite and a trace amine.

In mammalian tissues, this compound is synthesized from phenylethanolamine through the enzymatic action of phenylethanolamine N-methyltransferase (PNMT). wikipedia.orgsmolecule.com This enzyme, first isolated from monkey adrenal glands by Julius Axelrod, utilizes S-adenosyl-L-methionine as a methyl donor to transfer a methyl group to the phenylethanolamine substrate. wikipedia.orgsmolecule.com This biosynthetic pathway is closely linked to catecholamine metabolism. smolecule.com The presence of this compound has been confirmed in rat brain tissue, with the highest concentrations found in the hypothalamus and midbrain, areas with high densities of noradrenergic terminals. smolecule.com

This compound is recognized as a naturally occurring trace amine neuromodulator in humans. smolecule.comwikipedia.org Trace amines are structurally related to classical monoamine neurotransmitters but are present in much lower concentrations. wikipedia.orgfrontiersin.org It has been detected in human urine, confirming its status as an endogenous metabolite. smolecule.com The metabolism of this compound is primarily carried out by monoamine oxidases (MAO). wikipedia.org Studies have shown that at lower concentrations, it is a specific substrate for MAO-B, while at higher concentrations, it becomes a substrate for both MAO-A and MAO-B. wikipedia.org

Structural Relationship to Related Biogenic Amines and Adrenergic Compounds

This compound shares a core β-hydroxy-phenethylamine structure with several other important biogenic amines and adrenergic compounds. wikipedia.org This structural similarity underlies some of the resemblances in their pharmacological properties.

| Compound | Structural Relationship to this compound |

| Phenylethanolamine | The direct precursor in the biosynthesis of this compound. wikipedia.org |

| Synephrine (B1677852) | Structurally related, with both being β-hydroxy-phenethylamines. wikipedia.org |

| Ephedrine (B3423809) | Shares a structural relationship as a phenylethanolamine derivative. wikipedia.org |

| Phenethylamine (B48288) | A related biogenic amine from which phenylethanolamine is derived. smolecule.com |

| Octopamine | A biogenic amine with a similar phenylethanolamine backbone. nih.gov |

These compounds are all part of a larger family of biogenic amines that play crucial roles in neurotransmission and physiological regulation. nih.govepa.gov The study of their structural and functional relationships provides valuable insights into the complex signaling pathways within biological systems.

Comparison with Phenylethanolamine

This compound (NMPEOH) is the N-methylated derivative of phenylethanolamine (PEOH). ebi.ac.uk This structural relationship is biochemically significant, as the enzyme phenylethanolamine N-methyl transferase (PNMT) catalyzes the conversion of PEOH to NMPEOH within animal tissues. wikipedia.org

In comparative studies using dogs, both compounds were found to induce pupil dilation (mydriasis), decrease heart rate, and lower body temperature. ebi.ac.uk However, NMPEOH was found to be approximately 1.25 times more potent in dilating pupils than PEOH. ebi.ac.uk Conversely, NMPEOH produced less of a decrease in heart rate and a smaller drop in body temperature compared to equivalent doses of PEOH. wikipedia.org Another distinction observed was that unlike PEOH, this compound did not induce stereotyped or rapid eye movements. wikipedia.org

At the receptor level, research on β2 adrenergic receptors showed that racemic this compound had a significantly higher affinity than phenylethanolamine. wikipedia.org

Table 1: Comparative Effects of this compound (NMPEOH) and Phenylethanolamine (PEOH) in Canine Studies

| Parameter | This compound (NMPEOH) | Phenylethanolamine (PEOH) | Reference |

|---|---|---|---|

| Pupil Dilation (Mydriasis) | More potent (~1.25x) | Less potent | ebi.ac.uk |

| Heart Rate | Smaller decrease | Larger decrease | wikipedia.org |

| Body Temperature | Smaller decrease | Larger decrease | wikipedia.org |

| Stereotyped Eye Movements | Not observed | Observed | wikipedia.org |

Distinctions from N-Methylphenylethylamine and N,N-Dimethylphenylethanolamine

The primary structural difference between this compound and N-methylphenylethylamine (NMPEA) is the presence of a β-hydroxyl group on the ethanolamine (B43304) side chain of the former, which is absent in the latter. smolecule.comwikipedia.org N-methylphenylethylamine is structurally a phenethylamine with a single methyl group on the nitrogen atom. wikipedia.orgnih.gov Both this compound and N-methylphenylethylamine are substrates for monoamine oxidase (MAO) enzymes. ebi.ac.uk

N,N-Dimethylphenylethanolamine is distinguished from this compound by the presence of two methyl groups attached to the nitrogen atom, as indicated by the "N,N-dimethyl" prefix, whereas this compound has only one. smolecule.com This difference in the degree of methylation on the amine can lead to different interactions with biological receptors. smolecule.com

Table 2: Structural Distinctions of Related Amine Compounds

| Compound | Key Structural Features | Reference |

|---|---|---|

| This compound | Phenyl group, ethanolamine backbone, β-hydroxyl group, one N-methyl group | wikipedia.org |

| N-Methylphenylethylamine | Phenyl group, ethylamine (B1201723) backbone, no β-hydroxyl group, one N-methyl group | wikipedia.orgnih.gov |

| N,N-Dimethylphenylethanolamine | Phenyl group, ethanolamine backbone, β-hydroxyl group, two N-methyl groups | smolecule.com |

Structural Similarities with Ephedrine and Synephrine

This compound, ephedrine, and synephrine share a common phenethylamine skeleton, which accounts for their structural similarities. wikipedia.org this compound is classified as a phenylethanolamine. wikipedia.org

Synephrine is also a phenylethanolamine derivative but is characterized by the presence of a hydroxyl group on the phenyl ring, typically in the para position (p-synephrine). Ephedrine, on the other hand, is considered a phenylpropanolamine derivative and lacks a hydroxyl group on its phenyl ring. The structural and stereochemical differences, such as the presence or absence of a hydroxyl group on the benzene (B151609) ring, significantly alter the molecules' receptor binding characteristics and pharmacokinetic profiles.

Table 3: Structural Comparison of Phenethylamine Derivatives

| Compound | Core Structure | Key Substituents | Reference |

|---|---|---|---|

| This compound | Phenylethanolamine | β-hydroxyl group, N-methyl group | wikipedia.org |

| Ephedrine | Phenylpropanolamine | β-hydroxyl group, α-methyl group, N-methyl group | caymanchem.com |

| Synephrine (p-synephrine) | Phenylethanolamine | β-hydroxyl group, N-methyl group, para-hydroxyl group on phenyl ring | caymanchem.com |

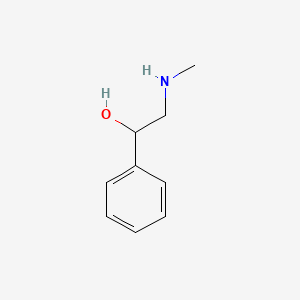

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(methylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTYHONEGJTYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6027-95-8 (hydrochloride) | |

| Record name | N-Methylphenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90988242 | |

| Record name | (+/-)-Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylphenylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6589-55-5, 68579-60-2 | |

| Record name | 2-(Methylamino)-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(methylamino)methyl]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOSTACHINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7B63FX8CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylphenylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 76 °C | |

| Record name | N-Methylphenylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Synthesis Methodologies and Chemical Transformations of N Methylphenylethanolamine

Classical Synthetic Routes

The traditional synthesis of N-methylphenylethanolamine is often accomplished through a multi-step process that begins with acetophenone (B1666503). This pathway involves the strategic introduction of functional groups and subsequent transformations to build the target molecule. An alternative foundational approach involves the Friedel-Crafts acylation to generate key intermediates.

A widely recognized route to this compound commences with acetophenone, a simple aromatic ketone. This pathway is characterized by a sequence of reactions including bromination, amination, reduction, and debenzylation.

The initial step involves the α-bromination of acetophenone to produce α-bromoacetophenone, also known as phenacyl bromide. This reaction is a crucial transformation that prepares the molecule for the subsequent introduction of the amine group. prepchem.com The process is typically an acid-catalyzed α-substitution reaction that proceeds via the formation of an enol intermediate. youtube.com

Various reagents and conditions have been explored to optimize this bromination. A common laboratory method involves reacting acetophenone with bromine in an acetic acid solvent. youtube.comnih.gov The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, indicating that the formation of the enol is the rate-determining step. youtube.com

To circumvent the handling of hazardous liquid bromine, alternative brominating agents have been developed. prepchem.com N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulphonic acid (p-TsOH) in a solvent such as acetonitrile (B52724) has been shown to produce α-bromoacetophenone in high yields. prepchem.com Other effective brominating systems include pyridine (B92270) hydrobromide perbromide in acetic acid. researchgate.net The choice of reagent can be critical for selectivity and safety.

Table 1: Comparison of Bromination Methods for Acetophenone

| Brominating Agent | Catalyst/Solvent | Key Features |

|---|---|---|

| Bromine (Br₂) | Acetic Acid | Traditional method, proceeds via enol intermediate. youtube.comnih.gov |

| N-Bromosuccinimide (NBS) | p-Toluenesulphonic acid / Acetonitrile | Avoids use of liquid bromine, high yields. prepchem.com |

| Pyridine Hydrobromide Perbromide | Acetic Acid | Solid, stable reagent, effective for various acetophenone derivatives. researchgate.net |

| Copper(II) Bromide | Chloroform / Ethyl Acetate (B1210297) | Used for synthesis of various phenacyl bromides. |

Following the synthesis of α-bromoacetophenone, the next step is the formation of an amino-ketone intermediate, α-(N-methylbenzylamino)acetophenone. This is achieved through a nucleophilic substitution reaction where the secondary amine, N-methylbenzylamine, displaces the bromine atom. This amination step is critical as it introduces the nitrogen-containing functional group and the benzyl (B1604629) protecting group in a single transformation.

The reaction is typically carried out by treating α-bromoacetophenone with N-methylbenzylamine. google.com In some procedures, particularly for substituted acetophenones, this reaction is performed in the presence of a base or in a suitable solvent like butyl acetate to facilitate the reaction and neutralize the hydrogen bromide byproduct that is formed. google.comnih.gov The molar ratio of N-methylbenzylamine to the bromo-ketone is a key parameter and is often kept close to stoichiometric, though a slight excess of the amine may be used. nih.gov This condensation reaction yields the desired α-(N-methylbenzylamino)acetophenone, which serves as the precursor for the final amino-alcohol.

The third step in this sequence is the reduction of the carbonyl group (ketone) in α-(N-methylbenzylamino)acetophenone to a hydroxyl group (alcohol). This transformation converts the amino-ketone into the corresponding amino-alcohol, N-benzyl-N-methylphenylethanolamine.

The final step in this synthesis is the removal of the N-benzyl (Bn) protecting group to yield the target compound, this compound. This deprotection is most commonly achieved through catalytic hydrogenation.

A widely used method is catalytic transfer hydrogenation, which offers milder conditions compared to high-pressure hydrogenation. nih.gov This technique typically involves a palladium on carbon (Pd/C) catalyst with a hydrogen donor such as ammonium (B1175870) formate. The reaction is often carried out in a solvent like methanol (B129727) at reflux temperature and can be completed relatively quickly, sometimes within minutes. After the reaction, the catalyst is easily removed by filtration through a pad of celite. An alternative approach involves using a mixed catalyst system of Pd/C and niobic acid-on-carbon (Nb₂O₅/C), which can effectively facilitate the hydrogenative deprotection of the N-benzyl group. nih.gov The successful removal of the benzyl group yields the final this compound product.

Table 2: Catalytic Systems for N-Benzyl Group Removal

| Catalytic System | Hydrogen Source | Key Features |

|---|---|---|

| 10% Pd/C | Ammonium Formate / Methanol | Rapid and versatile system for debenzylation under moderate conditions. |

| 10% Pd/C | Hydrogen Gas (H₂) | Traditional method, may require higher pressure and temperature. nih.gov |

| Pd/C and Nb₂O₅/C | Hydrogen Gas (H₂) | Combined catalyst system facilitates deprotection effectively. nih.gov |

An alternative, though related, approach to the synthesis of precursors for this compound involves the Friedel-Crafts acylation. This powerful electrophilic aromatic substitution reaction is a fundamental method for forming carbon-carbon bonds to an aromatic ring and is a primary industrial method for producing acetophenone itself. nih.gov

In this context, benzene (B151609) is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction generates a highly electrophilic acylium ion, which then attacks the benzene ring to form acetophenone. A key advantage of the Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents over-acylation. Once acetophenone is synthesized via this method, it can then be utilized as the starting material in the multi-step synthetic route described previously (Section 2.1.1). Recent advancements have focused on developing more environmentally friendly and recyclable catalysts, such as zeolites or other solid acids, to replace traditional Lewis acids.

Acetophenone-Initiated Synthesis

Chiral Synthesis and Enantioselective Approaches

The synthesis and separation of specific stereoisomers of this compound are critical for understanding its biological and chemical properties. Enantioselective approaches aim to produce a single, optically active form of the molecule.

This compound possesses a chiral center at the benzylic carbon atom, the carbon bonded to both the phenyl and hydroxyl groups. smolecule.com This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct stereoisomers, or enantiomers. smolecule.com

These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The physical properties of these isomers, particularly their interaction with plane-polarized light, are different. The dextrorotatory isomer, which rotates light to the right, corresponds to the (S)-configuration, while the levorotatory isomer, rotating light to the left, is the (R)-configuration. wikipedia.org The naturally occurring form of the compound, first isolated from the Asian shrub Halostachys caspica and known as halostachine, is the levorotatory (R)-enantiomer. smolecule.comwikipedia.org

Table 1: Properties of this compound Stereoisomers

| Property | (R)-N-Methylphenylethanolamine | (S)-N-Methylphenylethanolamine | Racemic this compound |

|---|---|---|---|

| Configuration | R | S | Mixture of R and S |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | Inactive |

| Specific Rotation [α]D | -52.46° | +52.78° | Not Applicable |

| Melting Point (°C) | 43-45 (as Halostachine) | Not specified | Not specified |

| HCl Salt M.P. (°C) | 113-114 | Not specified | 103-104 |

| HCl Salt [α]D | -52.21° | Not specified | Not Applicable |

Data sourced from reference wikipedia.org.

While the compound can be synthesized as a racemic mixture (containing equal amounts of both enantiomers), methods exist to prepare the optically active forms. A common strategy for separating enantiomers is classical resolution. For this compound, this has been achieved through the formation of diastereomeric tartrate salts. wikipedia.org

The process involves reacting the racemic base with a chiral acid, such as tartaric acid, to form two different diastereomeric salts. These salts have different physical properties, including solubility, which allows them to be separated by fractional crystallization. Once separated, the individual diastereomeric salts are treated with a base to regenerate the pure, optically active enantiomers of this compound. wikipedia.org This resolution process yielded enantiomers with specific rotations of [α]D = -52.46° and +52.78°. wikipedia.org

Derivatization and Chemical Reactions of this compound

This compound undergoes various chemical reactions, including salt formation and enzymatic transformations, which are key to its chemical characterization and biological function.

The presence of an amino group in the structure of this compound makes it a weak base. smolecule.comwikipedia.org This basicity allows it to react with acids to form salts. Salt formation is a common chemical derivatization that can alter a compound's physical properties, such as melting point, solubility, and stability. nih.govnih.gov

A frequently prepared salt is this compound hydrochloride (C₉H₁₃NO·HCl). wikipedia.org This can be synthesized by reacting the free base with hydrochloric acid. Common laboratory methods include dissolving the compound in an organic solvent like ether or toluene (B28343) and then introducing anhydrous hydrogen chloride gas or a solution of HCl in ether, which causes the hydrochloride salt to precipitate out of the solution. researchgate.netgoogle.com The racemic version of the hydrochloride salt has a melting point of 103-104 °C, while the hydrochloride salt of the pure (R)-enantiomer melts at 113-114 °C. wikipedia.org

Enzymes are highly specific biological catalysts, and their interaction with a substance, known as a substrate, is fundamental to many biochemical processes. libretexts.orgyoutube.com this compound participates in enzymatic reactions both as a product and as a substrate.

In animal tissues, it is synthesized by the enzyme phenylethanolamine N-methyl transferase (PNMT), which transfers a methyl group from the co-substrate S-adenosyl-L-methionine to phenylethanolamine. wikipedia.orgnih.gov

Conversely, this compound itself serves as a substrate for other enzymes, notably monoamine oxidases (MAO). Research on the interaction with MAO-A and MAO-B from rat brain mitochondria has revealed a distinct substrate specificity that is dependent on concentration. wikipedia.org At low concentrations (10 μM), this compound is a specific substrate for MAO-B. However, as the concentration increases to 100 μM and 1000 μM, it loses this specificity and is metabolized by both MAO-A and MAO-B. wikipedia.org

Table 2: Substrate Specificity of this compound with Monoamine Oxidase (MAO)

| Substrate Concentration | Enzyme Activity | Specificity |

|---|---|---|

| 10 μM | MAO-B | Specific |

| 100 μM | MAO-A and MAO-B | Non-specific |

| 1000 μM | MAO-A and MAO-B | Non-specific |

Data sourced from reference wikipedia.org.

Iii. Pharmacological and Biochemical Mechanisms of N Methylphenylethanolamine

Adrenergic Receptor Interactions and Agonism

N-Methylphenylethanolamine is recognized for its activity at both α- and β-adrenergic receptors. wikipedia.org Its phenylethanolamine backbone, a common structural motif in many adrenergic compounds, facilitates these interactions. The presence of a methyl group on the amine and a hydroxyl group on the β-carbon of the ethyl side chain are key determinants of its binding affinity and intrinsic activity at these receptor subtypes. In animal tissues, this compound can be synthesized from its precursor, phenylethanolamine, through the enzymatic action of phenylethanolamine N-methyltransferase (PNMT). wikipedia.org

NMP demonstrates notable activity at β-adrenergic receptors, particularly the β2 subtype. This interaction is a cornerstone of its pharmacological profile, leading to a range of cellular responses.

While research indicates NMP's agonistic properties at β2-adrenergic receptors, the precise nature of this agonism, whether full or partial, requires further elucidation. Partial agonists are compounds that bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist. They can act as functional antagonists by competing with full agonists for receptor occupancy.

Activation of β2-adrenergic receptors by an agonist, such as this compound, classically involves the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The increase in intracellular cAMP levels subsequently activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response. The alpha-2 receptor, in contrast, can act as an inhibitor of adenylyl cyclase, leading to a decrease in cAMP formation. nih.gov

The elevation of cAMP levels triggered by β2-adrenergic receptor activation has significant metabolic consequences. In adipose tissue, PKA-mediated phosphorylation activates hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides into free fatty acids and glycerol, a process known as lipolysis. This mobilization of stored fats provides a source of energy for other tissues. Furthermore, β-adrenergic signaling can influence protein metabolism, with studies on other β-agonists suggesting a potential role in modulating protein synthesis and degradation pathways, which can lead to an increase in muscle mass.

The affinity and potency of this compound at adrenergic receptors can be contextualized by comparing it to structurally related compounds. In studies utilizing a β2-adrenergic receptor preparation from transfected HEK 293 cells, racemic this compound was found to have approximately 1/120th the affinity of the potent endogenous agonist, epinephrine (B1671497). wikipedia.org However, in the same preparation, it demonstrated about three times the potency of its parent compound, phenylethanolamine. wikipedia.org This highlights the significance of the N-methyl group in enhancing its activity at the β2-receptor.

The following table provides a comparative overview of the receptor activity of this compound and related phenylethanolamine compounds.

| Compound | Receptor Activity Profile | Key Structural Features |

| This compound | β- and α-adrenergic agonist wikipedia.org | N-methyl group, β-hydroxyl group |

| Phenylethanolamine | Adrenergic agonist wikipedia.org | Lacks N-methyl group |

| Epinephrine | Potent α- and β-adrenergic agonist wikipedia.org | Catechol (3,4-dihydroxybenzene) group, N-methyl group |

| Synephrine (B1677852) | Adrenergic agonist | Phenolic hydroxyl group |

| Ephedrine (B3423809) | Adrenergic agonist | Additional methyl group on the α-carbon |

Beta-Adrenergic Receptor Agonism (β2-AR)

Monoamine Oxidase (MAO) Substrate Activity

This compound interacts with the monoamine oxidase (MAO) enzyme system, which is responsible for the metabolism of various amines. The two primary isoforms of this enzyme, MAO-A and MAO-B, exhibit different substrate specificities. nih.gov MAO-A has a higher affinity for hydroxylated amines like serotonin (B10506) and norepinephrine (B1679862), while MAO-B preferentially metabolizes non-hydroxylated amines such as phenylethylamine and benzylamine. nih.gov Dopamine (B1211576) is a substrate for both isoforms. nih.gov The interaction of this compound with these enzymes is concentration-dependent.

At lower concentrations, this compound demonstrates a degree of specificity as a substrate for monoamine oxidase B (MAO-B). MAO-B is known to preferentially oxidize substrates like phenylethylamine. nih.govwikipedia.org The structural characteristics of the active site of MAO-B, which includes a hydrophobic bipartite elongated cavity, contribute to its substrate selectivity. wikipedia.orgproteopedia.org An important feature of the MAO-B active site is the presence of an "aromatic cage" formed by two tyrosine residues that are involved in binding the amine substrate. proteopedia.org

While exhibiting some preference for MAO-B at lower concentrations, at higher concentrations, this compound can be metabolized by both MAO-A and MAO-B. The distinction between the substrate specificities of MAO-A and MAO-B is not absolute, and some compounds can be metabolized by both, particularly as their concentrations increase. The active site of MAO-A is a single, rounder cavity compared to the bipartite cavity of MAO-B. wikipedia.org The structural differences between the active sites of MAO-A and MAO-B, including a key isoleucine residue in MAO-A versus a tyrosine residue in MAO-B, are critical in determining their respective substrate and inhibitor specificities. nih.gov

The metabolism of phenethylamines by MAO involves the oxidation of the amine to an imine, which is then hydrolyzed to an aldehyde. researchgate.net The enzyme kinetics for this process can be influenced by the structure of the substrate. For instance, studies on related phenethylamines have shown competitive inhibition of MAO enzymes. researchgate.net The rate-limiting step in the metabolism of substrates like benzylamines and phenethylamines by MAO-A and MAO-B is the cleavage of the C-H bond of the amine substrate. nih.gov The mechanism is thought to involve a hydride transfer. nih.gov

Table 1: Comparative Inhibition of Human MAO-A and MAO-B by Phenethylamine (B48288) Analogs

| Compound | MAO-A K_i (µM) | MAO-B K_i (µM) |

| Amphetamine | 5.3 | - |

| α-Ethylphenethylamine (AEPEA) | 14.0 | 234 |

| Methamphetamine | 17.2 | - |

| Phentermine | 196 | - |

| N,α-Diethylphenethylamine (N,α-DEPEA) | 251 | 159 |

| This table is based on data from a study evaluating the in vitro inhibition of human recombinant MAO. researchgate.net |

Interaction with Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is a key enzyme in the catecholamine biosynthetic pathway. nih.govtaylorandfrancis.com Its primary role is to catalyze the conversion of norepinephrine to epinephrine in the adrenal medulla and in specific neurons in the brain. taylorandfrancis.comwikipedia.org This is achieved by transferring a methyl group from the cofactor S-adenosyl-l-methionine (SAM) to the primary amine of its substrate. nih.govwikipedia.org

This compound is a product of the action of PNMT on phenylethanolamine. wikipedia.org Research has established that β-phenylethanolamines are substrates for PNMT. nih.gov The enzyme's active site accommodates these molecules, facilitating the transfer of a methyl group. For effective binding and catalysis to occur, the aminoethyl side chain of the phenylethanolamine substrate is thought to adopt an extended conformation. nih.gov

The synthesis of this compound occurs when PNMT catalyzes the methylation of phenylethanolamine. wikipedia.org This reaction is part of the broader function of PNMT, which also includes the metabolism of other trace amines. wikipedia.org The enzyme brings the substrate, phenylethanolamine, and the methyl donor, SAM, into close proximity within its active site, enabling the reactive methyl group of SAM to be attacked by the primary amine of the phenylethanolamine molecule. wikipedia.org This enzymatic action is a crucial step in the biosynthesis of N-methylated trace amines. wikipedia.org

Table 2: Substrates and Products of Phenylethanolamine N-Methyltransferase (PNMT)

| Substrate | Product |

| Norepinephrine | Epinephrine |

| Phenylethanolamine | This compound |

| p-Octopamine | Synephrine |

| p-Tyramine | N-methyltyramine |

| Phenethylamine | N-methylphenethylamine |

| This table is based on the known metabolic functions of PNMT. wikipedia.org |

Significance in Catecholamine Biosynthesis and Regulation

This compound is structurally related to endogenous catecholamines and plays a role in their biosynthesis and regulation, primarily through its interaction with the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the biosynthesis of catecholamines, responsible for the conversion of norepinephrine to epinephrine (adrenaline). taylorandfrancis.comnih.gov This enzymatic step involves the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (AdoMet) to the primary amine of norepinephrine. wikipedia.org

The significance of this compound lies in the fact that PNMT is not exclusively specific to norepinephrine. It can act on a variety of β-phenylethanolamine substrates. nih.gov This suggests that this compound can potentially act as a substrate for or an inhibitor of PNMT, thereby influencing the levels of epinephrine. Research on human PNMT (hPNMT) has revealed that it operates through an ordered sequential kinetic mechanism, where AdoMet binds to the enzyme first, followed by the phenylethanolamine substrate. nih.goviu.edunih.gov The binding of both the amino and hydroxyl groups of the substrate to the active site of PNMT is crucial for catalysis and requires an extended aminoethyl side chain conformation. nih.gov

The ability of PNMT to methylate substrates other than norepinephrine indicates that compounds like this compound could be endogenously formed or could compete with norepinephrine for methylation, thus modulating the adrenergic system.

Transport Mechanisms Across Biological Membranes

The movement of this compound across biological membranes is a critical determinant of its pharmacological activity. This transport is facilitated by specific protein carriers, most notably the organic cation transporters.

Organic Cation Transporter 2 (OCT2) is a key transporter responsible for the uptake of a wide range of organic cations, including many neurotransmitters and drugs, particularly in the kidneys and the brain. nih.gov Given the structural similarity of this compound to endogenous monoamines, it is a potential substrate for OCT2. The activity of OCT2 is crucial for the clearance of neurotransmitters like norepinephrine and serotonin from the synaptic cleft, thereby influencing neurotransmission. nih.gov The broad substrate specificity of OCTs makes them susceptible to drug-drug interactions, a factor to consider in the context of this compound's presence. nih.gov

A noteworthy aspect of the transport of phenylethylamine derivatives is its stereoselectivity, meaning that transporters may exhibit a preference for one enantiomer (a non-superimposable mirror image) over the other. Studies on the transport of various phenylethylamine derivatives by human organic cation transporters have revealed significant differences in stereoselectivity among the transporters. nih.gov Specifically, OCT2 has been shown to exhibit a preference for the (R)-enantiomers of most phenylethylamines. nih.gov This suggests that the transport and subsequent physiological effects of this compound could be dependent on its stereochemistry.

| Transporter | Preferred Enantiomer for Phenylethylamines |

| OCT2 | (R)-enantiomers |

| NET | (S)-norepinephrine, (R)-epinephrine |

| DAT | (S)-norepinephrine, (R)-epinephrine |

| SERT | (R)-norepinephrine, (S)-epinephrine |

| Data derived from studies on various phenylethylamine derivatives. nih.gov |

Neurotransmitter System Modulation

This compound has the potential to modulate various neurotransmitter systems, primarily due to its structural resemblance to endogenous neurotransmitters and its interaction with their transport and metabolic pathways.

The interaction of this compound with transporters like OCT2 can indirectly influence the metabolism of other neurotransmitters. By competing for uptake, it could alter the synaptic concentrations and subsequent degradation of monoamines such as dopamine and serotonin. nih.gov Furthermore, compounds that perturb dopamine metabolism can lead to increased oxidative stress and have significant effects on neuronal cell health. nih.gov While direct studies on this compound's specific impact on the metabolic pathways of dopamine and serotonin are limited, its structural relationship to compounds known to affect these systems, such as amphetamines and MDMA, suggests a potential for interaction.

Iv. Pharmacokinetics and Biotransformation of N Methylphenylethanolamine

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The study of ADME provides a crucial understanding of a compound's journey through the body. For N-methylphenylethanolamine, research has elucidated its pharmacokinetic profile and metabolic fate.

Interactive Table: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Reference |

| Pharmacokinetic Model | Two-compartment | wikipedia.org |

| T1/2(α) | ~9.7 minutes | wikipedia.org |

| T1/2(β) | ~56.4 minutes | wikipedia.org |

| Plasma Half-Life | ~1 hour | wikipedia.org |

| Elimination Phase Half-Life | 30-60 minutes | smolecule.comebi.ac.uk |

This compound is a naturally occurring trace amine neuromodulator in humans, derived from phenethylamine (B48288). smolecule.com It is considered an endogenous human metabolite. smolecule.comnih.gov In animal tissues, its formation from phenylethanolamine is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT). wikipedia.org The metabolism of this compound itself involves monoamine oxidases (MAO). smolecule.com When radiolabeled this compound ([14C]-MPEOA) is introduced, it is metabolized by brain MAO into [14C]-methylamine and a corresponding aldehyde. ebi.ac.uk

Preclinical studies have revealed species-specific differences in the metabolism of this compound. In the mouse brain, in vivo studies have shown that this compound is a specific substrate for MAO-B. ebi.ac.uk This selectivity was demonstrated by the high sensitivity of its metabolism to inhibition by l-deprenyl, a specific MAO-B inhibitor, and relative insensitivity to clorgyline, a specific MAO-A inhibitor. ebi.ac.uk In contrast, studies using rat brain mitochondria have shown that this compound acts as a substrate for both MAO-A and MAO-B, depending on its concentration. wikipedia.org At a low concentration (10 μM), it is a specific substrate for MAO-B, but at higher concentrations (100 μM and 1000 μM), it becomes a substrate for both enzyme isoforms. wikipedia.org

Enzyme Inhibition and Drug-Drug Interactions

The interaction of this compound with metabolic enzymes is a key aspect of its pharmacological profile, influencing its own metabolism and potentially that of other drugs.

The cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of a wide range of compounds. While specific studies detailing the comprehensive inhibitory profile of this compound across all CYP isoforms are not extensively available, the general importance of this enzyme system in drug metabolism is well-established. For instance, various compounds are known to inhibit specific CYP isoforms like CYP4A, CYP3A, and CYP2C8. nih.govnih.govconsensus.app Proadifen, for example, is a non-competitive inhibitor of cytochrome P450. medchemexpress.com Understanding which CYP isoforms metabolize this compound is critical for predicting potential drug-drug interactions.

This compound's interaction with monoamine oxidase (MAO) is a significant aspect of its biochemistry. smolecule.com As mentioned, it serves as a substrate for both MAO-A and MAO-B. wikipedia.org In studies with rat brain mitochondria, the kinetic constants for this compound were determined. wikipedia.org It exhibits high-affinity binding with a Km of 27.7 μM and a Vmax of 3.67 nM/mg protein/30 mins, and low-affinity binding with a Km of 143 μM and a Vmax of 7.87 nM/mg protein/30 mins. wikipedia.org In the mouse brain, this compound has been identified as a specific substrate for MAO-B in vivo. ebi.ac.uk

Interactive Table: Kinetic Constants of this compound with Rat Brain Monoamine Oxidase

| Affinity | Km (μM) | Vmax (nM/mg protein/30 mins) | Reference |

| High | 27.7 | 3.67 | wikipedia.org |

| Low | 143 | 7.87 | wikipedia.org |

Bioavailability Considerations

The bioavailability of a compound, or the fraction of an administered dose that reaches systemic circulation unchanged, is a critical aspect of its pharmacokinetic profile. For this compound (NMPEOH), while comprehensive oral bioavailability studies in humans are not extensively documented in publicly available literature, an analysis of its physicochemical properties and metabolic pathways allows for key considerations regarding its potential absorption and first-pass metabolism.

Bioavailability is influenced by a multitude of factors, including the route of administration, the drug's chemical characteristics, and individual physiological differences. nih.gov When a substance is administered orally, it must be absorbed from the gastrointestinal tract and may undergo metabolism in the gut wall and liver before reaching the rest of the body—a phenomenon known as the first-pass effect. wikipedia.orgnih.gov This process can significantly reduce the amount of active drug that becomes systemically available. wikipedia.org

Physicochemical Properties and Absorption

The absorption of a drug is heavily dependent on its physicochemical properties, such as its molecular size, solubility, and lipophilicity. frontiersin.orgnih.gov this compound is a relatively small molecule with a defined chemical structure. ebi.ac.uk Its properties, such as its pKa, influence its ionization state in the varying pH environments of the gastrointestinal tract, which in turn affects its ability to permeate cellular membranes. nih.gov The hydrochloride salt of racemic this compound has a pKa of 9.29, indicating it is a weak base. wikipedia.org This property is a key determinant of its absorption characteristics.

Table 1: Physicochemical Properties of this compound Relevant to Bioavailability

| Property | Value | Implication for Bioavailability |

|---|---|---|

| Molecular Formula | C₉H₁₃NO | A small molecular weight generally favors absorption. ebi.ac.uk |

| Average Mass | 151.206 g/mol | Facilitates easier passage across biological membranes compared to larger molecules. ebi.ac.uk |

| pKa (Hydrochloride Salt) | 9.29 | As a weak base, the degree of ionization will vary in the gastrointestinal tract, affecting absorption. wikipedia.org |

| Chemical Class | Aralkylamine, Secondary Alcohol | The presence of polar hydroxyl and amine groups influences solubility and potential for metabolism. ebi.ac.uk |

First-Pass Metabolism

A primary consideration for the oral bioavailability of this compound is its susceptibility to extensive first-pass metabolism. wikipedia.orgnih.gov The liver is the principal site for this metabolic process. nih.gov Enzymes within the liver and the gut wall can chemically alter substances, reducing their systemic bioavailability. wikipedia.org

Research has shown that this compound is a substrate for monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, which are found in various tissues, including the liver. wikipedia.org In studies using rat brain mitochondria, this compound was identified as a specific substrate for MAO-B at lower concentrations, and for both MAO-A and MAO-B at higher concentrations. wikipedia.org This enzymatic degradation before the compound can enter the systemic circulation is a significant factor that would likely limit its oral bioavailability.

Animal Pharmacokinetic Studies

While direct oral bioavailability data is scarce, intravenous (IV) administration studies in animal models provide some insight into the compound's disposition. Since intravenous administration results in 100% bioavailability, these studies serve as a benchmark. nih.gov A study involving the intravenous administration of this compound to dogs showed that its plasma concentration could be described by a two-compartment model, with a plasma half-life of approximately one hour. wikipedia.org The elimination phase half-life was determined to be between 30 to 60 minutes. ebi.ac.uk These findings indicate that once in the bloodstream, the compound is cleared relatively quickly. However, this does not quantify the extent of absorption after oral administration.

V. Advanced Analytical and Methodological Approaches for N Methylphenylethanolamine Research

Chromatographic Techniques for Purity and Quantification

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For NMP research, techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) are indispensable for assessing the purity of standards and quantifying the compound in biological samples.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Photodiode Array (PDA) detector is a powerful method for the rapid and efficient analysis of NMP. nih.gov This technique leverages columns packed with sub-2 µm particles to achieve superior resolution, sensitivity, and speed compared to traditional HPLC. The PDA detector acquires the full UV-Vis spectrum for each peak, providing both quantitative data (from peak area) and qualitative information (from the UV spectrum), which enhances confidence in peak identification. nih.gov

In a typical application, a sample containing NMP is injected into the UHPLC system. The separation is commonly performed on a reverse-phase column, such as a C18 column, using a mobile phase gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov The retention time of NMP is a characteristic parameter under specific chromatographic conditions, while the PDA detector simultaneously records its UV absorbance spectrum, which can be compared against a reference standard for confirmation.

Table 1: Typical Parameters for UHPLC-PDA Analysis of N-Methylphenylethanolamine

| Parameter | Typical Setting | Purpose |

| Column | C18 stationary phase (e.g., 2.1 x 100 mm, 1.7 µm) | Provides high-resolution separation of NMP from impurities or other matrix components. nih.gov |

| Mobile Phase | Gradient of Acetonitrile/Methanol (B129727) and Water (often with 0.1% formic acid) | Elutes the compound from the column; the gradient allows for optimal separation of a range of compounds with different polarities. nih.gov |

| Flow Rate | 0.3 - 0.6 mL/min | Optimized for small particle size columns to ensure high efficiency. |

| Injection Volume | 1 - 5 µL | Small volume is sufficient due to the high sensitivity of the system. |

| PDA Wavelength Range | 190 - 400 nm | Captures the full UV spectrum of the analyte for identification. |

| Quantification Wavelength | ~210 nm | Specific wavelength corresponding to a high absorbance peak for NMP, used for accurate quantification. |

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a highly sensitive and specific method for determining the concentration of NMP in biological fluids like plasma. nist.gov Due to the polar nature and low volatility of NMP (containing hydroxyl and secondary amine groups), a crucial derivatization step is required prior to GC analysis. This chemical modification replaces active hydrogens with nonpolar functional groups, increasing the compound's thermal stability and volatility. nist.gov

The analytical process begins with the extraction of NMP from the plasma matrix, often using liquid-liquid extraction or solid-phase extraction. The extracted analyte is then derivatized. A common approach involves acylation or silylation. The resulting derivative is injected into the GC, where it is vaporized and separated from other compounds based on its boiling point and interaction with the stationary phase of the GC column. The MS detector provides definitive identification based on the compound's mass spectrum and fragmentation pattern, as well as precise quantification. nist.gov

Table 2: Workflow for GC-MS Determination of NMP in Plasma

| Step | Description | Key Considerations |

| 1. Sample Preparation | Extraction of NMP from plasma using techniques like Solid-Phase Extraction (SPE). | Efficiently removes proteins and other interfering macromolecules. nist.gov |

| 2. Derivatization | Chemical modification to increase volatility (e.g., reacting with MSTFA to form a trimethylsilyl (B98337) derivative). | The choice of derivatizing agent is critical for creating a stable, volatile product suitable for GC analysis. |

| 3. GC Separation | The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). | The temperature program is optimized to achieve baseline separation of the NMP derivative from other components. |

| 4. MS Detection | The eluting compound is ionized (typically by Electron Ionization) and its mass-to-charge ratio is analyzed. | Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative analysis. nist.gov |

Spectroscopic and Spectrometric Characterization

While chromatography separates compounds, spectroscopy and spectrometry are used to elucidate their structural features. For a molecule like NMP, these techniques are essential for confirming its identity and for identifying unknown metabolites formed in biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR: A proton NMR spectrum of NMP would reveal distinct signals for each unique proton environment. This includes signals for the protons on the phenyl ring, the two diastereotopic protons of the methylene (B1212753) group (-CH2-), the single proton of the methine group (-CH-), the hydroxyl proton (-OH), and the protons of the N-methyl group (-NH-CH3). The chemical shift, integration (signal area), and multiplicity (splitting pattern) of each signal provide a complete picture of the proton arrangement.

¹³C NMR: A carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. spectrabase.com For NMP, this would include distinct peaks for the carbons of the phenyl ring, the methylene and methine carbons of the side chain, and the N-methyl carbon.

These spectra are critical for confirming the synthesis of NMP and serve as a reference for structural characterization of its derivatives.

Table 3: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Phenyl Group | 7.2 - 7.4 | 126 - 145 | Aromatic region; complex splitting pattern in ¹H NMR. Multiple distinct signals in ¹³C NMR. |

| Methine (-CH-OH) | ~4.8 | ~70 | The proton signal is a multiplet. |

| Methylene (-CH2-) | ~2.7 - 2.9 | ~58 | Protons are diastereotopic, leading to complex splitting. |

| N-Methyl (-CH3) | ~2.4 | ~35 | The proton signal is a singlet (or a doublet if coupled to NH). |

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the determination of a molecule's elemental formula, a critical piece of information for identifying unknown compounds. For NMP research, HRMS is invaluable for confirming the identity of the parent compound and, more importantly, for proposing the structures of its metabolites. nih.gov

When coupled with liquid chromatography (LC-HRMS), the technique can separate NMP and its metabolites from a complex biological matrix before high-accuracy mass analysis. Further structural information is obtained using tandem mass spectrometry (HRMS/MS), where a specific ion (e.g., the protonated molecule of a metabolite) is isolated and fragmented to produce a characteristic pattern of product ions, which provides clues to its chemical structure. nih.gov

Table 4: HRMS Data for NMP and Potential Metabolites

| Compound | Chemical Formula | Theoretical Exact Mass [M+H]⁺ |

| This compound | C₉H₁₃NO | 152.1070 |

| Phenylethanolamine (N-demethylated) | C₈H₁₁NO | 138.0913 |

| Hydroxylated NMP | C₉H₁₃NO₂ | 168.1019 |

| NMP-Glucuronide | C₁₅H₂₁NO₇ | 332.1391 |

Metabolomics aims to comprehensively measure all small molecules (<1500 Da) in a biological sample. plos.org When studying NMP, metabolomics approaches are used to obtain a global snapshot of its metabolic fate.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is exceptionally well-suited for the analysis of highly polar and charged metabolites. nih.govnih.gov Since many drug metabolism pathways (like glucuronidation and sulfation) increase the polarity and charge of the parent molecule, CE-MS is an ideal platform for separating and detecting these products. youtube.com The technique uses an electric field to separate ions based on their electrophoretic mobility, providing a separation mechanism that is orthogonal to liquid chromatography. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most widely used analytical platform in metabolomics due to its versatility, robustness, and broad coverage of compounds. youtube.com Reverse-phase LC-MS is effective for analyzing the parent NMP compound and its less polar metabolites, while other LC techniques, like Hydrophilic Interaction Liquid Chromatography (HILIC), can be used to target more polar metabolites. The high sensitivity and dynamic range of modern mass spectrometers enable the detection of low-abundance metabolites in complex samples like urine and plasma. plos.org

Table 5: Comparison of Metabolomics Platforms for NMP Research

| Feature | CE-MS | LC-MS |

| Primary Application | Analysis of highly polar and charged metabolites (e.g., conjugates). nih.govnih.gov | Broad analysis of nonpolar to moderately polar metabolites. youtube.com |

| Separation Principle | Electrophoretic mobility and electroosmotic flow. youtube.com | Partitioning between mobile and stationary phases. youtube.com |

| Sample Volume | Very low (nanoliter range). | Low (microliter range). |

| Strengths | Excellent resolution for charged species; complementary to LC. | High throughput, robustness, wide availability of columns for different selectivities. |

| Challenges | Lower concentration sensitivity for some compounds, interface can be complex. | Co-elution of isomers, potential for ion suppression. |

In Vitro and In Vivo Research Models

The study of this compound (NMPEA) utilizes a variety of research models to understand its metabolic fate, enzymatic interactions, and physiological effects. These models range from isolated cellular systems to complex whole-animal studies.

Cell Culture Systems (e.g., HEK 293 cells, H9c2 rat cardiomyocytes)

HEK 293 Cells: Human Embryonic Kidney (HEK) 293 cells are a crucial tool in NMPEA research, particularly for studying its interaction with specific enzymes and receptors. These cells are readily transfected, allowing for the expression of specific proteins of interest. For instance, HEK 293 cells can be engineered to express cytochrome P450 (CYP) enzymes to investigate their role in the metabolism of NMPEA precursors. nih.govnih.gov They are also used to express trace amine-associated receptors (TAARs) to characterize the binding and functional activity of NMPEA and related compounds.

H9c2 Rat Cardiomyocytes: H9c2 cells, derived from embryonic rat heart tissue, serve as a valuable in vitro model for cardiovascular research. nih.govnih.gov These cells exhibit many characteristics of adult cardiomyocytes and are used to study the effects of various compounds on heart cells. nih.gov In the context of NMPEA, H9c2 cells can be used to investigate its potential effects on cardiomyocyte viability, hypertrophy, and the signaling pathways involved in cardiac function. nih.govnih.gov For example, studies might assess changes in cell size, protein synthesis, or the activation of specific signaling cascades like the PI3K/Akt pathway in response to NMPEA exposure. nih.gov

Animal Models (e.g., dog, mouse, rat)

Dog: The dog model is useful for pharmacokinetic and physiological studies of NMPEA. ebi.ac.ukresearchgate.net Research in dogs has demonstrated that intravenously administered NMPEA produces significant physiological effects. ebi.ac.uk Pharmacokinetic studies in dogs have shown that the plasma levels of NMPEA can be described by a biexponential function, with an elimination half-life of approximately 30 to 60 minutes. ebi.ac.uk These studies often correlate plasma concentrations of NMPEA with physiological changes like pupil diameter, heart rate, and body temperature. ebi.ac.uk

Mouse: Mice are a common model for in vivo metabolism and neurochemical studies. ebi.ac.ukmdpi.comnih.gov Research has shown that carbon-14 (B1195169) labeled NMPEA, when injected intravenously into mice, rapidly enters the brain and is metabolized by monoamine oxidase (MAO). ebi.ac.uk This model is particularly useful for assessing the activity and specificity of enzymes like MAO-B in the brain. ebi.ac.uk Comparative pharmacokinetic studies across species have been conducted to understand how NMPEA and related compounds are absorbed, distributed, metabolized, and excreted. mdpi.com

Rat: Rats are extensively used in neurochemical, metabolic, and toxicological studies. nih.govnih.govnih.gov The rat model allows for the investigation of NMPEA's effects on various tissues, including the brain, heart, and adrenal glands. nih.govnih.gov For instance, research in rats has been instrumental in measuring the activity of phenylethanolamine N-methyltransferase (PNMT) in different brain nuclei and the heart. nih.gov Rat models are also employed to study the behavioral and physiological responses to NMPEA and to evaluate the metabolic pathways involved in its clearance. nih.gov

Interactive Data Table: Comparison of Animal Models in NMPEA Research

| Feature | Dog | Mouse | Rat |

|---|---|---|---|

| Primary Use | Pharmacokinetics, Physiological Effects | In vivo Metabolism, Neurochemistry | Neurochemistry, Metabolism, Toxicology |

| Key Findings | Biexponential plasma elimination. ebi.ac.uk | Rapid brain uptake and metabolism by MAO-B. ebi.ac.uk | Used to measure PNMT activity in brain and heart. nih.gov |

| Common Routes of Administration | Intravenous | Intravenous | Subcutaneous, Intravenous |

| Relevant Tissues Studied | Plasma, Cardiovascular System | Brain | Brain, Heart, Adrenal Glands |

Human Liver Microsomes

Human liver microsomes (HLMs) are a critical in vitro tool for studying the metabolism of xenobiotics, including NMPEA and its precursors. nih.govnih.gov HLMs contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov Studies using HLMs have been essential in identifying the specific CYP enzymes responsible for the formation of NMPEA from its precursors. nih.govnih.gov Research has shown that the metabolism of compounds leading to NMPEA is catalyzed by several CYP enzymes, with CYP2B6, CYP2C19, and CYP2D6 being significant contributors. nih.govnih.gov Specifically, CYP2C19 has been identified as the most active enzyme in generating N-methylPEA from a precursor compound. nih.gov These studies help in understanding the metabolic pathways and potential for drug-drug interactions. nih.govnih.gov

Enzyme Activity Assays and Kinetic Studies

Radiometric Assays for PNMT Activity

Radiometric assays are a highly sensitive method used to measure the activity of phenylethanolamine N-methyltransferase (PNMT), the enzyme that can synthesize NMPEA. nih.gov These assays typically use a radiolabeled methyl donor, such as S-[methyl-3H]adenosyl-L-methionine, and a suitable substrate like phenylethanolamine. nih.gov The enzymatic reaction results in the formation of a radiolabeled product, this compound. nih.gov This product is then extracted and separated, often using thin-layer chromatography, and the radioactivity is quantified to determine the enzyme's activity. nih.gov This technique is sensitive enough to measure PNMT activity in very small tissue samples, such as specific brain nuclei or the pineal gland. nih.gov

Interactive Data Table: Key Parameters of Radiometric PNMT Assay

| Parameter | Description | Example |

|---|---|---|

| Enzyme Source | Tissue homogenates from various organs. | Rat hypothalamic nuclei, pineal gland, heart. nih.gov |

| Methyl Donor | Radiolabeled S-adenosyl-L-methionine. | S-[methyl-3H]adenosyl-L-methionine. nih.gov |

| Substrate | The amine to be methylated. | Phenylethanolamine. nih.gov |

| Product | The N-methylated amine. | This compound. nih.gov |

| Separation Technique | Method to isolate the radiolabeled product. | Thin-layer chromatography. nih.gov |

| Detection Method | Quantification of radioactivity. | Liquid scintillation counting. |

MAO Activity Measurement using Labeled Derivatives

The activity of monoamine oxidase (MAO) enzymes can be measured using radiolabeled derivatives of substrates like NMPEA. ebi.ac.uknih.gov In these assays, a labeled version of NMPEA, for instance, with Carbon-14, is incubated with a source of MAO, such as brain tissue homogenates. ebi.ac.uk The MAO-catalyzed reaction metabolizes the labeled NMPEA into its corresponding aldehyde and a labeled amine fragment (e.g., ¹⁴C-methylamine). ebi.ac.uk The labeled metabolite, which is trapped in the tissue, can then be quantified. ebi.ac.uk This method allows for the in vivo measurement of brain MAO activity and can be used to determine the substrate specificity of different MAO isoforms (MAO-A and MAO-B). ebi.ac.uk Studies have indicated that NMPEA derivatives can be specific substrates for MAO-B in the mouse brain. ebi.ac.uk The general principle involves separating the radiolabeled product from the unreacted substrate, often through organic extraction, and then quantifying the radioactivity to determine the initial rate of the enzymatic reaction. nih.gov

Vi. Preclinical Studies and Biological Activities of N Methylphenylethanolamine

Cardiovascular System Effects

Investigations in animal models have demonstrated that N-methylphenylethanolamine exerts measurable effects on key cardiovascular parameters, including heart rate and blood pressure.

Impact on Heart Rate

Preclinical studies in dogs have shown that intravenous administration of this compound leads to a decrease in heart rate (bradycardia). wikipedia.orgnih.gov Interestingly, this effect was observed to be inversely related to the dosage, meaning that progressively larger doses resulted in a less pronounced decrease in heart rate. wikipedia.org When compared to its parent compound, phenylethanolamine, the bradycardic effect of this compound was found to be quantitatively smaller. wikipedia.org In guinea pigs, higher doses were reported to increase heart and respiratory rates. wikipedia.org

Influence on Blood Pressure

Research in dogs has identified a pressor effect associated with this compound. Intravenous administration of racemic this compound was shown to cause a transient increase in blood pressure. wikipedia.org Specifically, one study noted that a 0.41 mg/kg intravenous dose resulted in a 38 mm Hg rise in blood pressure that lasted for 3 to 10 minutes. wikipedia.org This pressor effect was significantly less potent than that of epinephrine (B1671497), estimated to be approximately 1/200th the effect of an equivalent dose of epinephrine. wikipedia.org

Cardiovascular Regulation Studies

The observed cardiovascular effects of this compound—simultaneously increasing blood pressure while decreasing heart rate—are characteristic of a substance that influences autonomic regulatory pathways. The increase in blood pressure likely stimulates the baroreceptor reflex, a homeostatic mechanism that leads to a compensatory, vagally-mediated reduction in heart rate. Studies suggest the compound acts on both alpha- and beta-adrenergic receptors to produce its cardiovascular effects. wikipedia.org

Interactive Table 1: Summary of Cardiovascular Effects in Preclinical Models

| Parameter | Animal Model | Observed Effect | Comparative Potency | Citation |

| Heart Rate | Dog | Decrease (Bradycardia) | Less potent than phenylethanolamine | wikipedia.orgnih.gov |

| Blood Pressure | Dog | Increase (Pressor Effect) | ~1/200th the potency of epinephrine | wikipedia.org |

Central Nervous System (CNS) Effects

Beyond its cardiovascular impact, this compound has been shown to induce specific effects on the central nervous system, notably pupil dilation and changes in body temperature.

Mydriasis (Pupil Dilation)

A prominent and consistently reported CNS effect of this compound in preclinical models is mydriasis, or the dilation of the pupils. wikipedia.orgnih.gov This has been observed in both dogs and rabbits. wikipedia.orgnih.gov In dogs, intravenous administration produced significant pupil dilation; a 17.5 mg/kg dose was reported to cause a 100% increase in pupil diameter. wikipedia.org Comparative studies found that this compound was approximately 1.25 times more potent than phenylethanolamine in producing this effect. nih.gov In rabbits, the application of a 0.05 M/L solution to the eye resulted in approximately five times more dilation than the same dose of phenylethanolamine. wikipedia.org

Thermoregulation and Body Temperature

Studies in dogs have demonstrated that this compound can influence the body's thermoregulatory processes, leading to a decrease in core body temperature. nih.gov This hypothermic effect was found to be inversely correlated with the administered dose. wikipedia.org The magnitude of the temperature drop was less than that produced by equivalent doses of the parent compound, phenylethanolamine. wikipedia.org

Interactive Table 2: Summary of Central Nervous System Effects in Preclinical Models

| Parameter | Animal Model | Observed Effect | Comparative Potency | Citation |

| Mydriasis | Dog | Dilation | ~1.25x more potent than phenylethanolamine | wikipedia.orgnih.gov |

| Mydriasis | Rabbit | Dilation | ~5x more potent than phenylethanolamine | wikipedia.org |

| Body Temperature | Dog | Decrease (Hypothermia) | Less potent than phenylethanolamine | wikipedia.orgnih.gov |

Behavioral Effects (e.g., Salivation, Piloerection, Stereotyped Movements)

Preclinical studies in animal models have documented specific behavioral and physiological responses to this compound administration. In guinea pigs, administration of the compound induced a range of observable effects indicative of central nervous system stimulation.

A study observed distinct dose-dependent effects. While a 30 mg/kg intraperitoneal (i.p.) dose produced only restlessness, a higher dose of 100 mg/kg i.p. resulted in a cluster of behavioral and physiological changes. wikipedia.org These included excitement, mydriasis (pupil dilation), salivation, piloerection (erection of hair), and muscular tremors. wikipedia.org These effects were accompanied by an increase in both heart and respiratory rates, with the subjects returning to normal within 30 minutes to two hours. wikipedia.org

Table 1: Observed Behavioral and Physiological Effects of this compound in Guinea Pigs

| Effect | Dose (100 mg/kg, i.p.) |

|---|---|

| Excitement | Present |

| Mydriasis | Present |

| Salivation | Present |

| Piloerection | Present |

| Muscular Tremors | Present |

| Increased Heart Rate | Present |

| Increased Respiratory Rate | Present |

Source: wikipedia.org

Potential as a Discriminative Stimulus

The potential for this compound to act as a discriminative stimulus has been evaluated in rodent models. In drug discrimination studies, animals are trained to recognize the internal cues associated with a specific substance. Research investigating the stimulus properties of phenylethylamine (PEA) examined whether its metabolites, including this compound, could produce similar subjective effects.

In a study using rats trained to discriminate PEA, this compound produced only partial generalization. This suggests that while it shares some stimulus properties with PEA, it does not fully mimic its subjective effects. This finding contrasts with other PEA metabolites like phenylethanolamine (PEOH) and N-Methyl-PEA (NMPEA), to which the rats showed complete generalization.

Metabolic and Energy Expenditure Effects

This compound is recognized for its metabolic effects, which are primarily linked to its activity as a beta-adrenergic agonist. killerlabz.com

Research indicates that this compound promotes thermogenesis and lipolysis. Its mechanism of action involves stimulating beta-adrenergic receptors, which in turn activates the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). This process is key to initiating the breakdown of fats (lipolysis). killerlabz.com The compound's agonism at β2-adrenergic receptors is particularly noted for its role in promoting these effects. Its structural similarity to ephedrine (B3423809) underpins its function as a beta-adrenergic agonist, stimulating the release of adrenaline and noradrenaline, which induces the breakdown and release of fatty acids. killerlabz.com Due to these properties, it is often marketed as a "fat burner". sportintegrity.gov.au

This compound has been shown to enhance energy expenditure. thieme-connect.com Studies have noted its efficacy in promoting energy expenditure, particularly during physical activity, which suggests potential applications in weight management. This effect is a direct consequence of its thermogenic and lipolytic actions, driven by its stimulation of the adrenergic system. killerlabz.com

Role in Biofilm Inhibition (Emerging Area of Research)

Currently, there is a lack of available scientific literature specifically investigating the role of this compound in biofilm inhibition. While research into biofilm inhibition is a robust field, studies have focused on other compounds such as enzymes, peptides, and various natural extracts. frontiersin.org The potential effects of this compound on bacterial biofilm formation remain an unexamined area of research.

Immunomodulatory Effects (e.g., Glioma Research)

There is no current research linking this compound to immunomodulatory effects, specifically within the context of glioma research. The existing body of work on immunomodulation and glioma focuses on other molecules and pathways, such as various phytocompounds, sodium butyrate, and the chemokine CXCL14. nih.govoncotarget.comnih.gov The potential for this compound to influence immune responses in the glioma microenvironment has not been investigated in published studies.

Vii. Therapeutic Potential and Research Applications of N Methylphenylethanolamine

Potential in Pharmaceutical Development

The unique structure of N-methylphenylethanolamine makes it a valuable scaffold for the development of new therapeutic agents. Researchers have explored its potential in treating a range of conditions, from heart-related ailments to neurological diseases.

Derivatives of this compound have shown promise in the management of cardiovascular disorders. A series of N-alkyl-1,2-diphenylethanolamines, which are structurally related to this compound, have been synthesized and evaluated for their pharmacological effects. These compounds demonstrated an inhibitory effect on smooth and cardiac muscles, leading to a reduction in blood pressure and an increase in coronary flow. The mechanism of action is believed to be through the blockade of calcium channels, a pathway targeted by many established cardiovascular drugs. nih.govnih.gov

Research into novel N-type calcium channel blockers has also indirectly highlighted the potential of structures related to this compound. While not directly studying this compound itself, the development of tetrahydroisoquinoline derivatives as N-type calcium channel blockers for pain also underscores the therapeutic relevance of the broader chemical class to which this compound belongs. nih.govmdpi.comnih.govelifesciences.org

Table 1: Investigated Cardiovascular Effects of this compound Derivatives

| Derivative Class | Investigated Effect | Proposed Mechanism |

| N-alkyl-1,2-diphenylethanolamines | Hypotensive, increased coronary flow | Calcium-channel blockade nih.gov |